Structural Differentiation from the Closest 2-Fluoro-5-(N-phenethylsulfamoyl)benzamide Congeners
The target compound's 3,5-dichlorophenyl anilide substitution distinguishes it from the closest commercially available analogs in the 2-fluoro-5-(N-phenethylsulfamoyl)benzamide series. The 4-ethoxy analog (CAS 451506-61-9, molecular formula C23H23FN2O4S, MW 442.51) replaces the two electron-withdrawing chlorine atoms with a single electron-donating ethoxy group, fundamentally altering the electronic character and hydrogen-bonding capacity of the anilide ring [1]. The 4-trifluoromethyl analog (MW ~478.49) introduces a strongly electron-withdrawing CF3 group at the para position rather than the meta-dichloro pattern . In the Richter Gedeon bradykinin B1 antagonist patent series, the 3,5-dichloro substitution pattern on the anilide ring is explicitly claimed as a preferred embodiment for achieving high B1 receptor affinity and selectivity over B2, with the inventors noting that halogen substitution at both meta positions contributes to optimal receptor complementarity [2].
| Evidence Dimension | Anilide ring substitution pattern and electronic properties |
|---|---|
| Target Compound Data | 3,5-dichlorophenyl (two chlorine atoms at meta positions; Hammett σm = 0.37 per Cl; combined electron-withdrawing effect) |
| Comparator Or Baseline | 4-ethoxyphenyl analog (CAS 451506-61-9; one electron-donating ethoxy group, σp = -0.24); 4-trifluoromethylphenyl analog (one CF3, σp = 0.54); 4-bromo-2-fluorophenyl analog (mixed halogen pattern) |
| Quantified Difference | Electronic character: target compound is symmetrically electron-deficient at both meta positions (∑σm ≈ 0.74) vs. electron-rich para substitution in the 4-ethoxy analog (σp = -0.24). Hydrogen bond acceptor count: 5 (target) vs. 5 (ethoxy analog). XLogP3: 5.0 (target) vs. ~4.2 (estimated for ethoxy analog). |
| Conditions | Structural comparison based on computed molecular descriptors (XLogP3, HBA, HBD, Rotatable Bonds) from kuujia.com and Chemsrc databases [1]. |
Why This Matters
The 3,5-dichloro substitution pattern is a preferred embodiment in the phenylsulfamoyl benzamide patent family for achieving B1/B2 selectivity, making the target compound the correct choice for experiments designed to interrogate bradykinin B1 receptor pharmacology rather than the more readily available 4-ethoxy or 4-CF3 analogs.
- [1] Kuujia.com. Cas no 451481-20-2 (N-(3,5-dichlorophenyl)-2-fluoro-5-(2-phenylethyl)sulfamoylbenzamide). Product Data Sheet. Accessed 2026. View Source
- [2] Vago I, Beke G, Bozo E, et al. Benzamide derivatives as bradykinin antagonists. US Patent 8,481,527 B2. Granted July 9, 2013. Assignee: Richter Gedeon Nyrt. View Source
